molecular formula C4H5IN2S B11721380 2-Ethyl-5-iodo-1,3,4-thiadiazole

2-Ethyl-5-iodo-1,3,4-thiadiazole

Cat. No.: B11721380
M. Wt: 240.07 g/mol
InChI Key: VQTJRZZHQZNLKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-iodo-1,3,4-thiadiazole typically involves the reaction of ethyl hydrazinecarbodithioate with iodine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-iodo-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-5-iodo-1,3,4-thiadiazole include other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and iodine atom allows for unique reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H5IN2S

Molecular Weight

240.07 g/mol

IUPAC Name

2-ethyl-5-iodo-1,3,4-thiadiazole

InChI

InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3

InChI Key

VQTJRZZHQZNLKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)I

Origin of Product

United States

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